molecular formula C18H17NO3S2 B2389180 (E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide CAS No. 2097940-60-6

(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide

カタログ番号 B2389180
CAS番号: 2097940-60-6
分子量: 359.46
InChIキー: YFMOWBPGERKBJS-JLHYYAGUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide selectively targets BTK, a non-receptor tyrosine kinase that plays a critical role in the BCR signaling pathway. BTK is essential for the activation and survival of B-cells, and its dysregulation has been implicated in the development of various B-cell malignancies and autoimmune diseases. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote cell proliferation, survival, and migration, leading to the inhibition of tumor growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B-cell activation and proliferation. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies and inhibit the production of cytokines and chemokines that promote inflammation and autoimmunity. This compound has also been shown to have a favorable safety profile, with no significant adverse effects on normal B-cell function or other immune cells.

実験室実験の利点と制限

One of the major advantages of (E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide is its high selectivity and potency against BTK, which makes it an attractive candidate for the treatment of B-cell malignancies and autoimmune diseases. This compound has also shown good oral bioavailability and pharmacokinetic properties, which make it suitable for clinical development. However, one of the limitations of this compound is its potential for off-target effects, as BTK is also expressed in other cell types, such as macrophages and platelets. Therefore, further studies are needed to evaluate the safety and efficacy of this compound in different disease contexts.

将来の方向性

There are several future directions for the development and application of (E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide. One potential area of research is the combination of this compound with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance the anti-tumor activity and overcome resistance. Another direction is the evaluation of this compound in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cells, to enhance the immune response against tumors. Additionally, further studies are needed to explore the potential of this compound in the treatment of other B-cell malignancies and autoimmune diseases, as well as its potential for use in combination with chemotherapy or radiation therapy.

合成法

The synthesis of (E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide involves several steps, starting with the reaction of 2-bromo-1-phenylethene with 2-thiophen-2-yl-ethanol in the presence of a base to form the intermediate compound 2-(2-thiophen-2-yl-ethyl)-1-phenylethanol. The intermediate is then treated with furan-2-boronic acid in the presence of a palladium catalyst to form the final product, this compound.

科学的研究の応用

(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown significant anti-tumor activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been shown to inhibit the activation of B-cells and reduce the production of autoantibodies in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.

特性

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c20-24(21,13-10-15-6-2-1-3-7-15)19-14-16(17-8-4-11-22-17)18-9-5-12-23-18/h1-13,16,19H,14H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMOWBPGERKBJS-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。